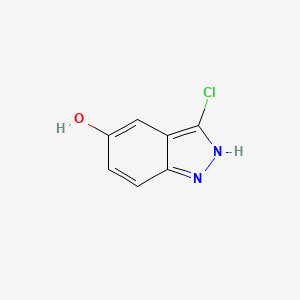

3-Chloro-5-hydroxy-1H-indazole

Descripción general

Descripción

3-Chloro-5-hydroxy-1H-indazole is an organic compound with the chemical formula C7H5ClN2O . It is a white or off-white solid with hygroscopic properties .

Synthesis Analysis

The synthesis of 3-Chloro-5-hydroxy-1H-indazole can be achieved through various methods. One such method involves chlorination at the C-2 position of indazole, followed by hydroxylation .Molecular Structure Analysis

The molecular weight of 3-Chloro-5-hydroxy-1H-indazole is 168.58 . The IUPAC name is 3-chloro-1H-indazol-5-ol and the InChI code is 1S/C7H5ClN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H, (H,9,10) .Chemical Reactions Analysis

Indazoles, including 3-Chloro-5-hydroxy-1H-indazole, have been synthesized through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

3-Chloro-5-hydroxy-1H-indazole is a white or off-white solid . It is stable at room temperature and can be used under regular laboratory conditions .Aplicaciones Científicas De Investigación

Indazole compounds have a wide variety of medicinal applications . Here are some fields where indazole compounds are used:

- Antihypertensive : Indazole compounds are used in the treatment of high blood pressure .

- Anticancer : They are used in the development of drugs for the treatment of various types of cancer .

- Antidepressant : Indazole compounds are also used in the treatment of depression .

- Anti-inflammatory : They are used in the development of drugs for the treatment of inflammation .

- Antibacterial : Indazole compounds have applications in the development of antibacterial agents .

- Phosphoinositide 3-kinase δ inhibitors : Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

-

HIV Protease Inhibitors : Indazole compounds have been investigated and applied in producing HIV protease inhibitors . These inhibitors are used to treat HIV infection by blocking the function of protease enzymes, which are needed for the virus to replicate.

-

Serotonin Receptor Antagonists : Indazole compounds are used as serotonin receptor antagonists . These are drugs that inhibit the action of serotonin (a neurotransmitter) in the brain. They can be used to treat conditions like depression and anxiety.

-

Aldol Reductase Inhibitors : Indazole compounds are used as aldol reductase inhibitors . Aldol reductase is an enzyme involved in the metabolism of glucose. Inhibitors of this enzyme can be used in the treatment of complications of diabetes.

-

Acetylcholinesterase Inhibitors : Indazole compounds are used as acetylcholinesterase inhibitors . These inhibitors increase the level and duration of action of the neurotransmitter acetylcholine and can be used to treat diseases like Alzheimer’s and myasthenia gravis.

-

Antiarrhythmic : Indazole derivatives have been found to possess antiarrhythmic activities . These compounds can be used to treat and prevent abnormalities in the heart rhythm.

-

Antifungal : Indazole derivatives have been found to possess antifungal activities . These compounds can be used to treat fungal infections.

-

HIV Protease Inhibitors : Indazole compounds have been investigated and applied in producing HIV protease inhibitors . These inhibitors are used to treat HIV infection by blocking the function of protease enzymes, which are needed for the virus to replicate.

-

Serotonin Receptor Antagonists : Indazole compounds are used as serotonin receptor antagonists . These are drugs that inhibit the action of serotonin (a neurotransmitter) in the brain. They can be used to treat conditions like depression and anxiety.

-

Aldol Reductase Inhibitors : Indazole compounds are used as aldol reductase inhibitors . Aldol reductase is an enzyme involved in the metabolism of glucose. Inhibitors of this enzyme can be used in the treatment of complications of diabetes.

-

Acetylcholinesterase Inhibitors : Indazole compounds are used as acetylcholinesterase inhibitors . These inhibitors increase the level and duration of action of the neurotransmitter acetylcholine and can be used to treat diseases like Alzheimer’s and myasthenia gravis.

-

Antiarrhythmic : Indazole derivatives have been found to possess antiarrhythmic activities . These compounds can be used to treat and prevent abnormalities in the heart rhythm.

-

Antifungal : Indazole derivatives have been found to possess antifungal activities . These compounds can be used to treat fungal infections.

Safety And Hazards

The safety information for 3-Chloro-5-hydroxy-1H-indazole is limited. It is a chemical substance and should be handled with appropriate protective equipment, such as gloves, goggles, and lab coats . It should be stored in a dry, well-ventilated place and should not come into contact with strong oxidizing agents . The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Direcciones Futuras

3-Chloro-5-hydroxy-1H-indazole can be used to prepare a variety of active organic compounds, such as drugs, pesticides, and dyes . Given the wide range of biological activities exhibited by indazole derivatives, it is likely that the medicinal properties of 3-Chloro-5-hydroxy-1H-indazole will be explored in the future for the treatment of various pathological conditions .

Propiedades

IUPAC Name |

3-chloro-2H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYZFVDFNPTNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312830 | |

| Record name | 3-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-hydroxy-1H-indazole | |

CAS RN |

885519-34-6 | |

| Record name | 3-Chloro-1H-indazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.